molecular formula C18H13ClN4OS B2631415 3-[(4-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 946238-62-6

3-[(4-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No. B2631415
M. Wt: 368.84
InChI Key: ABYVHXOYJBKVTF-UHFFFAOYSA-N
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Description

3-[(4-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively investigated. In

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives, including the compound 3-[(4-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one, have been synthesized through various processes. For instance, Davoodnia et al. (2008) described the preparation of related pyrimidine derivatives through heterocyclization processes and subsequent nucleophilic displacement and cyclocondensation steps (Davoodnia, Bakavoli, Mohseni, & Tavakoli-Hoseini, 2008). Moreover, Divate and Dhongade-Desai (2014) synthesized a series of triazolo[4,3-a]pyrimidine derivatives with potential biological activities, utilizing a microwave-assisted protocol (Divate & Dhongade-Desai, 2014).

Structural and Mechanistic Insights

Astakhov et al. (2014) conducted a study on the condensation reactions of triazolo[4,3-a]pyrimidines, providing insights into the reaction mechanisms and pathways, supported by quantum-chemical calculations (Astakhov, Zubatyuk, Abagyan, & Chernyshev, 2014). Additionally, Lashmanova et al. (2019) discussed the structural rearrangement of related compounds, offering detailed insights into the transition cage structure involved in these processes (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).

Applications in Antimicrobial Studies

Antimicrobial Potential

Several studies have explored the antimicrobial properties of pyrimidine derivatives. Gomha et al. (2018) synthesized novel triazolo[4,3-a]pyrimidines, which showed mild antimicrobial activities, highlighting the potential application of these compounds in combating microbial infections (Gomha, Mohamed, Zaki, Ewies, Elroby, & Elroby, 2018). In a similar vein, Abu‐Hashem and Gouda (2017) synthesized novel quinoline and chromene derivatives bearing triazolopyrimidine moiety, demonstrating promising antimicrobial activities (Abu‐Hashem & Gouda, 2017).

Safety And Hazards

As with all chemicals, the safety and hazards associated with this compound would depend on its specific physical and chemical properties. Without specific information, it’s important to handle this compound using standard laboratory safety procedures.


Future Directions

The future research directions for such compounds could involve further exploration of their biological activities, modifications to improve their potency, and investigations into their mechanisms of action.


Please note that this is a general analysis based on the classes of compounds that “3-[(4-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” belongs to. For a comprehensive analysis of this specific compound, more specific literature would be needed.


properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4OS/c19-14-8-6-12(7-9-14)11-25-18-22-21-17-20-16(24)10-15(23(17)18)13-4-2-1-3-5-13/h1-10H,11H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYVHXOYJBKVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC3=NN=C(N23)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

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